molecular formula C9H12N4 B7905846 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine

2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B7905846
M. Wt: 176.22 g/mol
InChI Key: GZHCABOUOCHBKC-UHFFFAOYSA-N
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Description

Research Applications and Scientific Background 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are recognized as notable heterocyclic compounds with potent protein kinase inhibitor (PKI) activity and play a critical role in targeted cancer therapy research . These compounds are frequently investigated for their ability to disrupt aberrant signaling pathways that drive oncogenesis . The structural framework of the pyrazolo[1,5-a]pyrimidine core provides a rigid, planar system that is highly amenable to chemical modifications, allowing researchers to fine-tune electronic properties, lipophilicity, and binding affinity to specific protein targets such as kinases . Mechanism of Action and Research Value Pyrazolo[1,5-a]pyrimidines, including derivatives similar to this compound, have been identified as effective inhibitors of various protein kinases, which are enzymes that regulate a wide array of cellular processes including cell growth, differentiation, and apoptosis . They can act as ATP-competitive inhibitors, disrupting the phosphorylation process that is frequently dysregulated in cancers . Structure-activity relationship (SAR) studies highlight that substitutions at various positions on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence the compound's pharmacological properties and its interaction with biological targets, making this compound a valuable scaffold for the development of next-generation kinase inhibitors . Related analogs have demonstrated promising in vitro antitumor activity against various human carcinoma cell lines, underscoring the research value of this chemical class . Chemical Specifications • CAS Number: 1495098-48-0 • Molecular Formula: C9H12N4 • Molecular Weight: 176.22 g/mol • MDL Number: MFCD30476932 • SMILES: NC1=CN2C(N=C1)=CC(C(C)C)=N2 Handling and Safety This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and adhere to all appropriate laboratory safety protocols. The specific hazard statements and precautionary statements are provided in the product documentation .

Properties

IUPAC Name

2-propan-2-ylpyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-6(2)8-3-9-11-4-7(10)5-13(9)12-8/h3-6H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHCABOUOCHBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=C(C=NC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives

Influence of Substituent Patterns on Pharmacological Properties

The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly dependent on the pattern of substitution around the core. rsc.org Variations in substituents can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. For instance, in a series of pyrazolo[1,5-a]pyrimidines designed as dual inhibitors of PI3Kγ/δ, the nature of the substituents played a crucial role in their activity. nih.gov

Research on pyrazolo[1,5-a]pyrimidines as α-glucosidase inhibitors revealed that the electronic properties of substituents on aryl rings attached to the scaffold are critical for inhibitory activity. A study on highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines demonstrated that the presence of specific substituents on the 5-aryl and 7-aryl rings could dramatically alter the compound's potency. For example, a compound bearing a 4-methyl group on the 5-aryl ring and a 4-bromo substituent on the 7-aryl ring exhibited the most potent α-glucosidase inhibitory activity in its series, with an IC50 value of 15.2 ± 0.4 µM. nih.gov The removal of the methyl group or replacement of the bromine with a chlorine atom led to a significant decrease in activity, highlighting the sensitivity of the biological target to the substituent pattern. nih.gov

The following table illustrates the impact of substituent patterns on the α-glucosidase inhibitory activity of a series of 6-amino-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Compound5-Aryl Substituent (R¹)7-Aryl Substituent (R²)α-Glucosidase IC50 (µM)
3a H4-Br115.6 ± 2.5
3b H4-Cl201.3 ± 4.2
3c 4-CH₃4-Cl89.5 ± 1.9
3d 4-CH₃4-Br15.2 ± 0.4
Acarbose (Reference) --750.0 ± 1.5

Similarly, in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors of the FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD), a common mutation in acute myeloid leukemia, the optimization of substituents was key to achieving high potency. The lead compound from this series demonstrated an IC50 value of 0.4 nM against FLT3-ITD. nih.gov

Positional Effects on Biological Activity (e.g., Substitutions at C-2, C-6)

The specific position of a substituent on the pyrazolo[1,5-a]pyrimidine ring system is a critical determinant of its biological effect. The C-2 and C-6 positions, in particular, have been shown to be important for modulating the activity of these compounds against various targets.

For the target compound, 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine , the isopropyl group at the C-2 position and the amino group at the C-6 position are defining features. While specific SAR data for this exact compound is not extensively available, general principles from related series can provide insights.

In the context of PI3Kδ inhibitors, modifications at the C-2 position of the pyrazolo[1,5-a]pyrimidine core have been explored. mdpi.com A study focused on benzimidazole (B57391) derivatives of this scaffold found that various amine substituents at the C-2 position played a crucial role in the activity and selectivity of these inhibitors. For instance, compounds with an N-tert-butylpiperazin-1-ylmethyl or a 2-(4-piperidin-1-ylmethyl)-2-propanol substituent at C-2 showed promising potency in PI3Kδ inhibition. mdpi.com This suggests that the size and nature of the group at C-2 can significantly influence interactions with the target protein.

The amino group at the C-6 position is another key feature. A study on 6-amino-pyrazolo[1,5-a]pyrimidines as α-glucosidase inhibitors underscores the importance of this functional group, likely for establishing key interactions within the enzyme's active site. nih.gov The general synthetic route to these compounds involves a Michael addition of a 3-aminopyrazole (B16455) to an α-azidochalcone, followed by intramolecular cyclization, which inherently installs the 6-amino functionality. nih.gov

The following table summarizes the PI3Kδ inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives with different substituents at the C-2 position, illustrating the positional effect on biological activity. mdpi.com

CompoundC-2 SubstituentPI3Kδ IC50 (µM)
Derivative A Methylene-linked amineVaries based on amine
Derivative B Carbonyl-linked amineGenerally enhanced activity

Role of Molecular Planarity and Aromaticity in Ligand-Target Interactions

The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system. nih.gov This inherent planarity and aromaticity are crucial for its ability to participate in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions. These interactions are fundamental to the binding affinity and selectivity of small molecule inhibitors. mdpi.com

The flat surface of the pyrazolo[1,5-a]pyrimidine ring system allows it to fit into the often-planar adenosine (B11128) triphosphate (ATP) binding sites of kinases, a common target for this class of compounds. rsc.org The aromatic nature of the rings also contributes to the electronic properties of the molecule, influencing its ability to form hydrogen bonds and other electrostatic interactions.

In the design of dual inhibitors for CDK2 and TRKA kinases, the pyrazolo[1,5-a]pyrimidine scaffold was chosen to facilitate hydrogen bonding with key residues in the active sites of these enzymes, such as Leu83A of CDK2 and Met592 of TRKA. mdpi.com The N1 atom of the pyrazolo[1,5-a]pyrimidine ring, for example, has been identified as forming a critical hydrogen bond with the hinge region of kinases. mdpi.com

Rational Design Principles for Modifying 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine for Optimized Activity

The rational design of more potent and selective analogs of 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine would involve a systematic exploration of its structure-activity relationships. Based on the general principles observed for the broader pyrazolo[1,5-a]pyrimidine class, several strategies could be employed for its optimization.

One key principle is the targeted modification of specific positions on the scaffold. For instance, as seen in the development of FLT3-ITD inhibitors, optimization of a screening hit led to the discovery of highly potent derivatives. nih.gov This involved exploring a variety of substituents to enhance target engagement.

Another important aspect of rational design is the use of computational modeling and docking studies to predict how modifications will affect binding to the target. In the development of PI3Kδ inhibitors, docking studies revealed that a carbonyl group at the C-2 position could enhance activity by allowing for favorable interactions within the kinase active site. mdpi.com Such in silico methods can guide the synthesis of new analogs with improved properties.

Furthermore, the introduction of diverse functional groups through methods like palladium-catalyzed cross-coupling reactions can enhance the biological activity and structural diversity of these compounds. rsc.org For example, modifying the aryl groups at other positions of the pyrazolo[1,5-a]pyrimidine core could lead to improved potency and selectivity, as demonstrated in the α-glucosidase inhibitor series. nih.gov

The following table outlines some rational design principles for the optimization of pyrazolo[1,5-a]pyrimidine derivatives.

Design PrincipleRationaleExample Application
Systematic Substituent Modification To probe the steric and electronic requirements of the target's binding site.Optimization of FLT3-ITD inhibitors. nih.gov
Computational Modeling To predict binding modes and guide the design of new analogs with enhanced interactions.Design of PI3Kδ inhibitors. mdpi.com
Introduction of Diverse Functional Groups To explore a wider chemical space and improve physicochemical properties.Use of cross-coupling reactions to enhance biological activity. rsc.org

Preclinical Biological Evaluation Methodologies

In vitro Experimental Approaches

In vitro (Latin for "in the glass") studies are performed outside of a living organism, using isolated cells, proteins, or enzymes. These methods are crucial for initial screening, mechanism of action studies, and determining the potency of a compound. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, these approaches have been instrumental in identifying their roles as inhibitors of various protein kinases. nih.govrsc.org

Enzymatic Assays for Target Inhibition Quantification (e.g., IC50 determination)

Enzymatic assays are a cornerstone for quantifying the direct inhibitory effect of a compound on a specific enzyme target. The pyrazolo[1,5-a]pyrimidine core is a recognized pharmacophore in the development of kinase inhibitors. rsc.orgnih.gov Derivatives of this scaffold have been evaluated against a wide range of kinases, including Pim-1, Casein Kinase 2 (CK2), and Tropomyosin receptor kinase (Trk). nih.govscispace.comnih.gov

The primary metric derived from these assays is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. For example, various pyrazolo[1,5-a]pyrimidine derivatives have demonstrated IC50 values in the nanomolar range against targets like PI3Kδ and TrkA, signifying high potency. mdpi.commdpi.com The general procedure involves incubating the target enzyme with its substrate and varying concentrations of the test compound. The resulting enzymatic activity is then measured, often through spectrophotometric or radiometric methods, to calculate the IC50.

Interactive Data Table: Examples of Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives (Note: Data below is for illustrative purposes based on related compounds and does not represent 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine)

Derivative Class Target Kinase Reported IC50 Range
Picolinamide-substituted TrkA 1.7 nM
Benzimidazole-substituted PI3Kδ 18-52 nM
General Scaffold Pim-1 Sub-μM

Cell-Based Assays for Biological Activity

While enzymatic assays reveal direct target inhibition, cell-based assays provide crucial information on a compound's activity within a biological context. These assays assess a compound's ability to permeate cell membranes and exert its effect in the complex intracellular environment.

Cytotoxicity and Antiproliferation Assays (e.g., NCI 60 cell line screen, MCF-7, HCT-116, HepG2, A2780 Ovarian)These assays measure a compound's ability to inhibit cell growth (antiproliferative) or kill cells (cytotoxic). A common method is the MTT assay, which assesses metabolic activity as an indicator of cell viability.nih.govCompounds from the pyrazolo[1,5-a]pyrimidine class have been tested against a variety of human cancer cell lines, including:

MCF-7 (Breast Cancer) nih.gov

HCT-116 (Colon Cancer) semanticscholar.orgmdpi.com

HepG2 (Liver Cancer) nih.gov

A2780 (Ovarian Cancer)

The National Cancer Institute (NCI) 60 human tumor cell line screen is a comprehensive panel that has been used for decades to test compounds against 60 different cancer cell lines, providing a broad profile of a compound's anticancer activity. revvity.co.jpwikipedia.org

Antimicrobial Susceptibility Testing

No specific data on the antimicrobial susceptibility testing of 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine was found. While other compounds in the pyrazolo[1,5-a]pyrimidine class have been assessed for antibacterial and antifungal activity, the results are specific to their unique structures and cannot be extrapolated to the title compound.

Biochemical Assays for Antioxidant, Anti-diabetic, Anti-inflammatory, Anti-Alzheimer's, and Anti-arthritic Activities

There is no available information from biochemical assays detailing the antioxidant, anti-diabetic, anti-inflammatory, anti-Alzheimer's, or anti-arthritic activities specifically for 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine.

In vivo Studies (Mechanistic and Efficacy Focus)

No in vivo studies focusing on the mechanisms of action or efficacy of 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine were identified.

Disease Models for Efficacy Evaluation (e.g., LPS-induced Septic Mice Model for TLR4 Inhibition)

Information regarding the efficacy evaluation of 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine in any disease models, including the LPS-induced septic mice model for TLR4 inhibition, is not present in the available literature.

Analysis of Biomarkers and Physiological Parameters in Animal Models

No data could be retrieved concerning the analysis of biomarkers or physiological parameters in animal models following administration of 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine.

Computational and Structural Biology Approaches in Pyrazolo 1,5 a Pyrimidine Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely applied to forecast the binding mode of ligands to proteins, nucleic acids, and other receptors.

Molecular docking simulations are instrumental in predicting how pyrazolo[1,5-a]pyrimidine (B1248293) derivatives fit into the active sites of target proteins and in estimating their binding affinities. For instance, docking studies on various analogs have been performed to understand their inhibitory potential against several protein kinases and enzymes.

Research into pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents has utilized docking to predict their binding modes within the ATP-binding pocket of enzymes like Cyclin-Dependent Kinase 2 (CDK2). ekb.eg These studies compare the binding energy and orientation of the novel compounds to known inhibitors, helping to rationalize their observed cytotoxic activity. ekb.eg Similarly, in the development of selective Histone Deacetylase 6 (HDAC6) inhibitors, docking simulations showed that the pyrazolo[1,5-a]pyrimidine core can be well-accommodated within the enzyme's catalytic pocket, leading to potent inhibition. researchgate.netnih.gov Docking studies have also been crucial in optimizing derivatives as antagonists for the Aryl Hydrocarbon Receptor (AHR), guiding the synthesis of compounds with low nanomolar potency. rsc.org

The binding affinities, often expressed as docking scores or estimated free energies of binding (ΔG), are used to rank and prioritize compounds for synthesis and biological testing. A lower binding energy generally indicates a more stable and favorable ligand-protein interaction.

Table 1: Examples of Molecular Docking Scores for Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Protein Targets.
Pyrazolo[1,5-a]pyrimidine DerivativeProtein TargetDocking Score (kcal/mol)Reference
Compound 11 (a pyridine-substituted derivative)Cyclooxygenase-2 (COX-2)-9.87
Compound 12 (a pyridine-substituted derivative)15-Lipoxygenase (15-LOX)-10.11
Compound 5b (a methoxy-substituted derivative)Cyclin-Dependent Kinase 2 (CDK2)-8.91 ekb.eg
Compound 8e (N-hydroxy-4-(((7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)benzamide)Histone Deacetylase 6 (HDAC6)Not specified, but noted to fit well researchgate.netnih.gov
Compound 7a (an optimized derivative)Aryl Hydrocarbon Receptor (AHR)Not specified, but led to IC50 of 31 nM rsc.org

A primary outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the protein's binding site. This allows for the identification of key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

For pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, a common and critical interaction is the formation of hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. For example, in a co-crystal structure of a macrocyclic derivative with Adaptor Associated Kinase 1 (AAK1), the aromatic pyrazolo[1,5-a]pyrimidine nitrogen was shown to form this crucial hinge interaction. biorxiv.org Similarly, studies of derivatives targeting Casein Kinase 2 (CK2) revealed a canonical type-I binding mode where the scaffold interacts with the backbone nitrogen of residue V116 in the hinge region. biorxiv.org

Docking studies on pyrazolo[1,5-a]quinazoline inhibitors targeting MAP kinases like JNK3 have identified key residues such as Met146, Gln152, and Asp207 as being important for binding. mdpi.com These insights are vital for structure-activity relationship (SAR) studies, guiding chemists to modify the ligand's structure to enhance interactions with specific residues and thereby improve potency and selectivity.

Table 2: Key Interacting Residues Identified via Molecular Modeling for Pyrazolo[1,5-a]pyrimidine Scaffolds with Protein Targets.
Protein TargetPyrazolo ScaffoldKey Interacting ResiduesInteraction TypeReference
JNK3Pyrazolo[1,5-a]quinazolineMet146Hydrogen Bond mdpi.com
ERK2Pyrazolo[1,5-a]quinazolineGlu71Hydrogen Bond mdpi.com
Casein Kinase 2 (CK2)Pyrazolo[1,5-a]pyrimidineVal116Hinge Interaction (H-Bond) biorxiv.org
AAK1Pyrazolo[1,5-a]pyrimidineNot specified by name, but noted as hinge regionHinge Interaction (H-Bond) biorxiv.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. They provide a more dynamic picture of the ligand-target complex compared to the static view from molecular docking.

Following molecular docking, MD simulations are often employed to assess the stability of the predicted binding pose. By simulating the complex in a virtual aqueous environment over a period of nanoseconds, researchers can observe whether the ligand remains securely bound in its initial docked position or if it shifts or dissociates. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is calculated over the simulation time to quantify the stability of the complex. A stable RMSD profile suggests that the docking pose is reliable and the complex is structurally stable. researchgate.net These simulations provide a more rigorous validation of the docking results before committing resources to chemical synthesis. mdpi.com

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and reactivity.

In the context of pyrazolo[1,5-a]pyrimidine research, DFT calculations have been used to correlate the electronic structure of derivatives with their observed activities. For example, studies have calculated properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular reactivity. researchgate.net

These theoretical parameters can be correlated with experimental results, such as anti-corrosion or biological activity, to build predictive models and better understand the electronic requirements for a molecule to be effective. researchgate.net DFT calculations have also been used to explain the regioselectivity observed in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives by calculating activation energies and atomic charges for different reaction pathways. researchgate.net

Table 3: Example Quantum Chemical Parameters Calculated for Pyrazolo[1,5-a]pyrimidine Derivatives using DFT.
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Derivative 4 (a pyrazolo[1,5-a] researchgate.netnaphthyridine)-6.191-2.2853.906 researchgate.net
Derivative 12b (a pyrazolo[1,5-a]pyrimidine)-6.095-1.8774.218 researchgate.net
Derivative 14 (a pyrazolo[1,5-a]pyrimidine)-6.204-2.2044.000 researchgate.net

Cheminformatics and Virtual Screening Methodologies

Cheminformatics and virtual screening are powerful computational techniques used to identify promising drug candidates from large databases of chemical compounds. These methodologies are particularly valuable in the exploration of the chemical space of pyrazolo[1,5-a]pyrimidine derivatives for various therapeutic targets.

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the knowledge of known active compounds to identify new ones with similar properties. Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target to dock and score potential ligands.

A notable application of these techniques was in the discovery of novel antagonists for the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor implicated in cancer immunology. rsc.org In this study, a homology model of the AHR was used for high-throughput virtual screening, which led to the identification of a pyrazolo[1,5-a]pyrimidine-based antagonist. rsc.org Subsequent optimization of the initial hit compound resulted in a derivative with significantly improved potency. rsc.org

Molecular docking simulations have also been instrumental in elucidating the binding modes of pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), both of which are critical targets in cancer therapy. nih.gov These simulations revealed that the synthesized compounds adopt binding modes similar to known inhibitors within the active sites of these kinases. nih.gov

The following table summarizes representative findings from cheminformatics and virtual screening studies on pyrazolo[1,5-a]pyrimidine derivatives:

Target ProteinScreening MethodKey Findings
Aryl Hydrocarbon Receptor (AHR)Homology Model-based Virtual ScreeningIdentification of a pyrazolo[1,5-a]pyrimidine-based antagonist with an initial IC50 of 650 nM, which was optimized to a derivative with an IC50 of 31 nM. rsc.org
CDK2 and TRKA KinasesMolecular DockingSynthesized pyrazolo[1,5-a]pyrimidine derivatives showed binding modes similar to lead inhibitors, indicating their potential as dual inhibitors for cancer therapy. nih.gov
Phosphoinositide 3-kinase δ (PI3Kδ)Structure-Activity Relationship (SAR) and DockingDesign and synthesis of potent and selective PI3Kδ inhibitors with IC50 values in the low nanomolar range. mdpi.com

Application of Artificial Intelligence (AI) in Drug Discovery (e.g., AI-powered Screening)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of novel drug candidates. youtube.comyoutube.com These technologies can analyze vast and complex datasets to identify patterns that may not be apparent through traditional methods.

This successful application of AI highlights its potential to navigate complex biological targets and identify novel chemical matter with desired therapeutic effects. The integration of AI and machine learning in the drug discovery pipeline for pyrazolo[1,5-a]pyrimidines can significantly reduce the time and cost associated with bringing new medicines to the clinic.

AI Platform/MethodBiological TargetOutcome
HelixVS and HelixDockTLR4-TLR4* HomodimerizationIdentification of a potent pyrazolo[1,5-a]pyrimidine derivative that inhibits LPS-stimulated NF-κB activation and nitric oxide overproduction with IC50 values of 0.354 and 1.61 μM, respectively, in different cell lines. nih.gov

Future Perspectives and Research Directions for 2 Propan 2 Yl Pyrazolo 1,5 a Pyrimidin 6 Amine Analogs

Optimization of Synthetic Pathways for Scalability and Sustainability

The efficient and environmentally responsible synthesis of 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine analogs is paramount for their translation from laboratory curiosities to clinically viable therapeutics. Future efforts will likely concentrate on the development of scalable and sustainable synthetic routes that adhere to the principles of green chemistry.

Conventional synthetic strategies for the pyrazolo[1,5-a]pyrimidine (B1248293) core often involve cyclization and condensation reactions. mdpi.com While effective at the laboratory scale, these methods can sometimes be limited by harsh reaction conditions, low yields, and the generation of significant waste. To address these shortcomings, researchers are increasingly turning to modern synthetic methodologies.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction times, improving yields, and enhancing the purity of pyrazolo[1,5-a]pyrimidine derivatives. readarticle.org This technique offers a more energy-efficient alternative to conventional heating. Furthermore, the development of one-pot and multicomponent reactions is streamlining synthetic sequences by minimizing intermediate purification steps, thereby reducing solvent consumption and waste generation. mdpi.comacs.org

The principles of green chemistry are also being integrated into the synthesis of these compounds. This includes the use of environmentally benign solvents, such as deep eutectic solvents (DES) and aqueous ethanol (B145695) mixtures, which offer a safer alternative to traditional volatile organic compounds. nih.govbiorxiv.org The exploration of flow chemistry presents another promising avenue for the scalable and safe production of pyrazolo[1,5-a]pyrimidine analogs, offering precise control over reaction parameters and enabling continuous manufacturing processes. nih.gov

Synthetic ApproachAdvantagesKey Features
Microwave-Assisted Synthesis Rapid reaction times, increased yields, higher purityUse of microwave irradiation for efficient heating
One-Pot/Multicomponent Reactions Reduced steps, less waste, improved efficiencyMultiple reactions in a single vessel without isolating intermediates
Green Chemistry Approaches Environmentally friendly, safer processesUse of sustainable solvents (e.g., water, DES), energy-efficient methods
Flow Chemistry Scalability, safety, precise controlContinuous reaction in a tube or pipe reactor

Design of Novel Pyrazolo[1,5-a]pyrimidine Derivatives with Enhanced Selectivity

A critical aspect of modern drug design is the development of compounds that exhibit high selectivity for their intended biological target, thereby minimizing off-target effects and associated toxicities. For analogs of 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine, enhancing selectivity is a key objective for future research.

Structure-Activity Relationship (SAR) studies will continue to be a cornerstone of this effort. By systematically modifying the pyrazolo[1,5-a]pyrimidine scaffold and evaluating the impact on biological activity, researchers can identify key structural features that govern target binding and selectivity. nih.gov For instance, the introduction of specific substituents at various positions on the heterocyclic core can significantly influence interactions with the amino acid residues within the target's binding site.

Computational modeling and molecular docking are indispensable tools in the rational design of selective inhibitors. These in silico methods allow for the prediction of binding affinities and the visualization of ligand-protein interactions, guiding the design of new derivatives with improved selectivity profiles. johnshopkins.edunih.gov Quantitative structure-activity relationship (QSAR) studies can further refine these models by correlating physicochemical properties with biological activity. nih.gov

Advanced drug design strategies such as scaffold hopping and bioisosteric replacement are also being employed to discover novel pyrazolo[1,5-a]pyrimidine derivatives with enhanced selectivity. nbinno.comresearchgate.net These approaches involve modifying the core structure or replacing functional groups with others that have similar physical or chemical properties, leading to improved potency and selectivity.

Design StrategyDescriptionApplication in Pyrazolo[1,5-a]pyrimidines
Structure-Activity Relationship (SAR) Systematic modification of a molecule to determine the relationship between its structure and biological activity.Identifying key substituents and their positions to enhance target selectivity.
Computational Modeling & Docking Using computer simulations to predict how a drug molecule will interact with its target.Guiding the design of new analogs with improved binding affinity and selectivity.
Scaffold Hopping Replacing the core structure of a molecule with a chemically different but functionally similar one.Discovering novel pyrazolo[1,5-a]pyrimidine chemotypes with unique selectivity profiles.
Bioisosteric Replacement Substituting a functional group in a molecule with another group that has similar properties.Fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.

Exploration of New Biological Targets and Therapeutic Areas

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its investigation against a broad spectrum of biological targets, with significant implications for various therapeutic areas. nih.gov

Initially recognized for their activity as kinase inhibitors , pyrazolo[1,5-a]pyrimidine derivatives have shown promise in the treatment of cancer by targeting enzymes such as Tropomyosin receptor kinases (Trk), Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase. mdpi.comacs.orgnih.gov

Beyond oncology, research is expanding to explore the potential of these compounds in other disease areas:

Neurodegenerative Diseases: Recent studies have highlighted the neuroprotective effects of certain pyrazolo[1,5-a]pyrimidine derivatives, suggesting their potential in treating conditions like Parkinson's and Alzheimer's disease. readarticle.orgnih.gov

Inflammatory Diseases: The anti-inflammatory properties of this compound class are being investigated, with some analogs showing inhibitory activity against key inflammatory mediators. nih.gov

Infectious Diseases: The antiviral activity of pyrazolo[1,5-a]pyrimidines is an emerging area of research, with potential applications in the development of new antiviral therapies. nih.gov

Metabolic Disorders: There is growing interest in the role of these compounds in managing metabolic diseases such as diabetes. researchgate.net

Immunomodulation: The ability of certain derivatives to act as aryl hydrocarbon receptor (AHR) antagonists suggests a potential role in modulating immune responses. rsc.org

This expansion into new therapeutic areas underscores the vast potential of the pyrazolo[1,5-a]pyrimidine scaffold and will undoubtedly be a major focus of future research.

Strategies for Addressing Potential Drug Resistance Mechanisms

The development of drug resistance is a significant challenge in the long-term efficacy of many therapeutic agents, particularly in oncology. As analogs of 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine advance through preclinical and clinical development, it will be crucial to anticipate and address potential mechanisms of drug resistance.

One key strategy is the design of next-generation inhibitors that can overcome resistance mutations. For example, in the context of Trk inhibitors, second-generation compounds have been developed to be effective against mutations that confer resistance to first-generation drugs. mdpi.com This often involves designing molecules that can bind to the target protein in a different manner or accommodate the structural changes caused by the mutation.

Another approach is the development of combination therapies . By targeting multiple pathways simultaneously, the likelihood of resistance emerging can be reduced. For instance, combining a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor with an agent that targets a downstream signaling molecule or a parallel survival pathway could be a more durable therapeutic strategy.

Furthermore, understanding the molecular mechanisms of resistance through techniques such as genomic and proteomic analysis of resistant cells will be essential for the rational design of new therapies. This knowledge can inform the development of inhibitors that specifically target the resistance mechanisms themselves.

Integration of Multi-Omics and Systems Biology Approaches

To gain a more holistic understanding of the biological effects of 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine analogs, future research will increasingly rely on the integration of multi-omics and systems biology approaches. These powerful technologies allow for the simultaneous analysis of various molecular layers within a biological system, providing a comprehensive view of a drug's mechanism of action, potential off-target effects, and biomarkers of response.

Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can generate vast amounts of data that, when integrated, can reveal complex biological networks and pathways affected by a drug. This information can be used to:

Identify novel drug targets.

Elucidate mechanisms of drug action and resistance.

Discover biomarkers for patient stratification and response monitoring.

Predict potential adverse effects.

Systems biology utilizes computational and mathematical models to integrate and analyze multi-omics data, providing a framework for understanding the complex interactions within a biological system. By applying systems biology approaches to the study of pyrazolo[1,5-a]pyrimidine derivatives, researchers can move beyond a single-target focus and gain a deeper understanding of how these compounds affect the entire cellular network. This will be crucial for the development of more effective and personalized therapies.

Q & A

Q. What are the recommended synthetic routes for 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine and its derivatives?

A robust synthetic strategy involves combinatorial chemistry and functional group manipulation. Gregg et al. synthesized over 400 pyrazolo[1,5-a]pyrimidinecarboxamides using p-nitrophenyl esters as intermediates, followed by scavenging leaving groups to improve purity and yield . For derivatives, regiochemical control can be achieved by varying substituents at positions 3, 6, and 6. For example, activating pyrazole precursors with heteroaryl groups under nucleophilic substitution conditions (e.g., NaH/DMF) enables selective functionalization .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent orientation.
  • Mass spectrometry (MS) for molecular weight validation.
  • Elemental analysis to verify purity and stoichiometry (e.g., C, H, N content discrepancies <0.4%) .
  • HPLC for assessing purity (>95% is typical for bioactive derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different pyrazolo[1,5-a]pyrimidine derivatives?

Contradictions often arise from variations in substituent patterns or assay conditions. For example:

  • Trifluoromethyl groups at position 2 enhance enzymatic inhibition but may reduce solubility, affecting in vivo activity .
  • Comparative assays across cell lines (e.g., cancer vs. normal) can clarify selectivity. PubChem data shows derivatives with 5-methyl-3-phenyl substitution exhibit anticancer activity (IC50 <10 µM) but require cytotoxicity validation in primary cells .
  • Dose-response studies (e.g., 0.1–100 µM range) and orthogonal assays (e.g., kinase profiling) mitigate false positives .

Q. What strategies optimize substituent patterns to enhance target selectivity?

  • Structure-activity relationship (SAR) libraries : Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing groups at position 6 improve kinase binding) .
  • Computational docking : Use molecular modeling to predict interactions with target proteins (e.g., adenosine A2A receptor antagonism requires hydrophobic substituents at position 3) .
  • In vitro screening : Prioritize derivatives showing >50% inhibition at 10 µM in primary assays, followed by counter-screens to rule off-target effects .

Q. How do reaction conditions influence regiochemical outcomes during functionalization?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at position 3 over position 7 .
  • Temperature : Reflux conditions (e.g., 80°C in pyridine) promote cyclization for fused-ring derivatives .
  • Catalysts : Palladium-mediated CH arylation enables direct functionalization of heteroarenes without pre-activation .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use NIOSH-approved respirators (P95 or OV/AG/P99) for particulate/organic vapor protection .
  • Engineering controls : Conduct reactions in fume hoods with negative pressure to minimize inhalation risks.
  • Waste disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) for specialized treatment .

Q. How can researchers validate the stability of pyrazolo[1,5-a]pyrimidine derivatives under experimental conditions?

  • Accelerated stability studies : Incubate compounds in buffers (pH 3–9) at 40°C for 48 hours, monitoring degradation via LC-MS.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for solid derivatives) .

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